molecular formula C18H22N4O2S B2540741 (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173635-30-7

(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2540741
CAS No.: 1173635-30-7
M. Wt: 358.46
InChI Key: LMARHHAWRCFPOW-CZIZESTLSA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₄N₄O₂S
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 1173327-52-0

The structure features a pyrazole ring, which is known for its diverse biological activities, and a benzothiazole moiety that can enhance its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone .

2. Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various bacterial strains. Pyrazole derivatives have shown effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that modifications in the amide linkage significantly enhanced the antimicrobial activity, suggesting that the presence of specific functional groups is crucial for efficacy .

3. Anticancer Potential

Pyrazoles have also been investigated for their anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or bacterial growth.
  • Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that control cell proliferation and survival.

Case Studies

StudyFindings
Selvam et al. (2014) Synthesized novel pyrazole derivatives showing anti-inflammatory activity comparable to indomethacin .
Burguete et al. (2015) Reported significant antibacterial activity against multiple strains with specific structural modifications enhancing efficacy .
Chovatia et al. (2020) Evaluated anti-tubercular properties of pyrazole derivatives, demonstrating high inhibition rates against Mycobacterium tuberculosis strains .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-5-24-9-8-22-15-11-12(2)10-13(3)16(15)25-18(22)20-17(23)14-6-7-19-21(14)4/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMARHHAWRCFPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=NN3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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